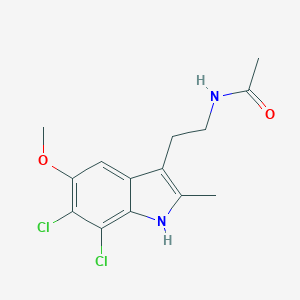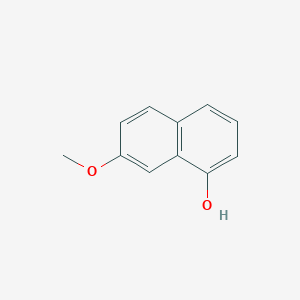
7-Methoxynaphthalen-1-ol
Overview
Description
7-Methoxynaphthalen-1-ol is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.20 g/mol . The IUPAC name for this compound is 7-methoxy-1-naphthol .
Molecular Structure Analysis
The InChI code for 7-Methoxynaphthalen-1-ol is 1S/C11H10O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7,12H,1H3 . Its canonical SMILES structure is COC1=CC2=C(C=CC=C2O)C=C1 .Physical And Chemical Properties Analysis
7-Methoxynaphthalen-1-ol has a molecular weight of 174.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 174.068079557 g/mol, and its monoisotopic mass is also 174.068079557 g/mol .Scientific Research Applications
Antifungal Activity
The Specific Scientific Field
The specific scientific field of this application is Microbiology .
2. Comprehensive and Detailed Summary of the Application 7-Methoxynaphthalen-1-ol has been found to have significant antifungal activity . It was isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 and tested against the plant pathogenic fungus Athelia rolfsii .
3. Detailed Description of the Methods of Application or Experimental Procedures The endophytic fungus MFLUCC 17-0313 was initially screened using a dual culture assay for its antagonistic activities against the growth of the common tomatoes plant pathogenic fungus Athelia rolfsii . The solution of 7-Methoxynaphthalen-1-ol was then tested for phytotoxic activity against A. rolfsii .
4. Thorough Summary of the Results or Outcomes Obtained The endophytic fungus MFLUCC 17-0313 displayed the highest inhibition percentage (49.98%) in comparison to the others . The results showed that 7-Methoxynaphthalen-1-ol has the potential for controlling the growth of A. rolfsii, the cause of Southern blight disease on tomatoes .
Safety And Hazards
properties
IUPAC Name |
7-methoxynaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJAAZDXZNNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344850 | |
| Record name | 7-methoxynaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxynaphthalen-1-ol | |
CAS RN |
67247-13-6 | |
| Record name | 7-methoxynaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




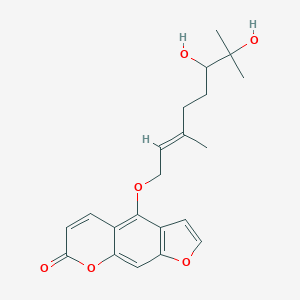
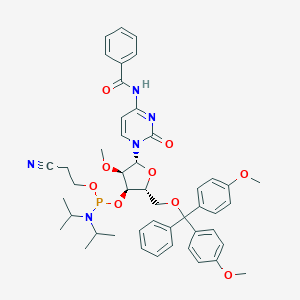

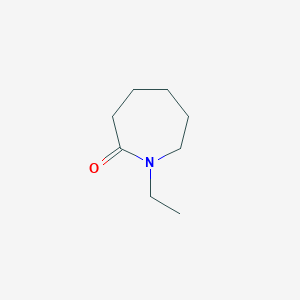
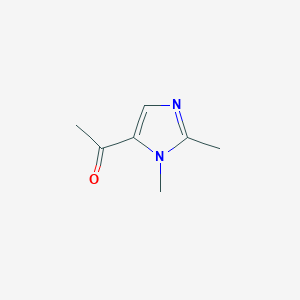

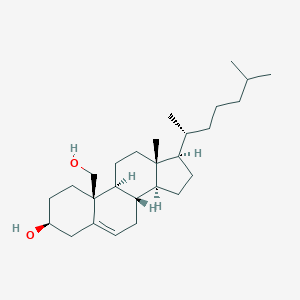
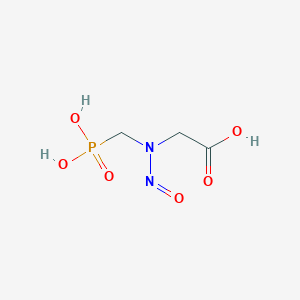

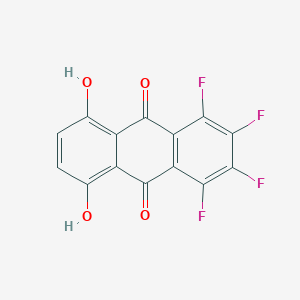
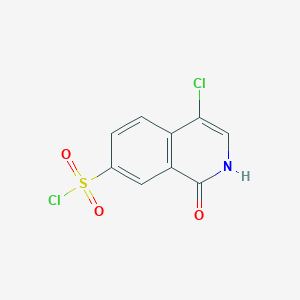
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
